molecular formula C15H22N2O4S B1334639 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid CAS No. 216955-61-2

4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1334639
CAS No.: 216955-61-2
M. Wt: 326.4 g/mol
InChI Key: XDKKXEMKXSGKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid (CAS 216955-61-2) is a high-purity chemical building block designed for research applications, including pharmaceutical development and chemical synthesis . This compound features a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, which is instrumental in medicinal chemistry for the structure-activity relationship (SAR) exploration of novel therapeutic agents . The molecular formula is C15H22N2O4S, and it has a molecular weight of 326.41 g/mol . The presence of both a carboxylic acid functional group and the Boc-protected amine makes this compound a versatile intermediate. It is commonly used in coupling reactions, such as amide bond formation, to create more complex molecules, and it serves as a key precursor in the synthesis of potential kinase inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to recommended handling precautions, including wearing protective clothing and eye protection and avoiding inhalation of dust .

Properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)22-12(16-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKKXEMKXSGKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383753
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216955-61-2
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Coupling of the Piperidine and Thiazole Rings: The piperidine and thiazole rings are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a hydrolysis reaction involving a suitable ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

    Hydrolysis: Formation of the free carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development
    • The compound serves as a scaffold in the design of novel pharmaceuticals, particularly those targeting specific receptors or enzymes. Its thiazole ring is known for conferring biological activity, making it a valuable component in drug discovery programs aimed at developing new therapeutics for various diseases, including cancer and neurological disorders .
  • Proteolysis Targeting Chimeras (PROTACs)
    • Recent studies have highlighted the role of compounds like 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid in the development of PROTACs. These are bifunctional molecules that can selectively target proteins for degradation via the ubiquitin-proteasome pathway. The incorporation of this compound into PROTAC designs has shown promise in enhancing the specificity and efficacy of targeted protein degradation strategies .
  • Antagonist Development
    • The compound has been explored for its potential as an antagonist in various receptor systems. For instance, modifications to the piperidine moiety have been investigated to improve binding affinity and selectivity towards specific targets, such as P2Y receptors involved in inflammatory responses .

Study on P2Y Receptor Antagonists

A comprehensive study focused on modifying the scaffold of this compound to create potent antagonists for P2Y receptors. The research utilized molecular docking and dynamics simulations to predict interactions and optimize lead compounds, resulting in several candidates with enhanced pharmacological profiles .

PROTACs Metabolism Analysis

In a detailed analysis of PROTACs incorporating this thiazole derivative, researchers evaluated metabolic stability using cryopreserved human hepatocytes. The study provided insights into the half-lives of various PROTACs and their degradation pathways, demonstrating how structural modifications can significantly influence metabolic outcomes .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of the piperidine and thiazole rings allows for specific binding interactions with the active sites of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic Acid
  • Structure: Replaces the piperidine-Boc group with a Boc-protected amino group directly attached to the thiazole ring.
  • This compound is less conformationally flexible, limiting its utility in binding pocket interactions .
2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Incorporates a methylene spacer between the piperidine and thiazole rings.
  • However, the additional bond may reduce metabolic stability .
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Substitutes the piperidine-Boc group with a thienyl ring.
  • Impact: Introduces aromatic π-π interactions but eliminates the amine functionality. Shows activity in enzyme inhibition studies (e.g., phosphoenolpyruvate carboxykinase) .
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Features a pyrazinyl ring instead of the piperidine-Boc group.
  • Impact : The pyrazine nitrogen atoms enhance solubility and enable hydrogen bonding, but the lack of a Boc group limits its use in multi-step syntheses requiring amine protection .
4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Piperidine is methylated at position 3 and lacks Boc protection.
  • Impact : The unprotected amine increases reactivity, making it prone to degradation. Used in studies requiring direct amine participation .

Biological Activity

4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid (CAS: 216955-61-2) is a synthetic compound characterized by its unique thiazole structure and piperidine moiety. This compound has garnered attention for its potential biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C15H22N2O4S, with a molecular weight of 326.41 g/mol. The compound features various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H22N2O4S
Molecular Weight (g/mol)326.41
CAS Number216955-61-2
IUPAC Name4-methyl-2-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylic acid
PubChem CID2795533

Antibacterial Activity

The antibacterial potential of this compound has been explored through minimal inhibitory concentration (MIC) assays against several bacterial strains. Preliminary results suggest that derivatives similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. In animal models, compounds exhibiting structural similarities to this compound have shown the ability to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases .

Case Studies

A notable study evaluated the pharmacological effects of thiazole derivatives in diabetic models. These compounds were administered to induce hyperglycemia in rats, showing significant improvement in metabolic parameters and reduction in oxidative stress markers after treatment with thiazole derivatives . Although this study did not specifically test this compound, it underscores the therapeutic potential of thiazoles in metabolic disorders.

Research Findings Summary

The following table summarizes key findings from various studies on thiazole derivatives related to their biological activities:

Activity TypeCompound TestedIC50/EffectivenessReference
AntiviralA derivative similar to thiazolesIC50 = 50 μM (neuraminidase inhibitor)
AntibacterialThiazole derivatives against E. coliMIC = 250 µg/mL
Anti-inflammatoryThiazole derivatives in diabetic ratsSignificant reduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Condensation of tert-butoxycarbonyl (Boc)-protected piperidine derivatives with thiazole precursors. For example, coupling Boc-protected 4-piperidone with thiazole-5-carboxylic acid derivatives under palladium-catalyzed conditions (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) .
  • Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety using NaOH or HCl in aqueous/organic solvent systems .
  • Key Considerations : Optimize reaction temperature (40–100°C) and inert atmosphere (N₂/Ar) to prevent Boc-group deprotection.

Q. How can spectroscopic techniques be used to characterize this compound?

  • Methodology :

  • NMR : Confirm the Boc-protected piperidine and thiazole moieties via ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and ¹³C NMR (carboxylic acid carbonyl at ~170 ppm) .
  • FTIR : Identify characteristic bands for C=O (Boc group: ~1680–1720 cm⁻¹) and carboxylic acid O-H (broad ~2500–3300 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 313.38) using reverse-phase C18 columns and ESI ionization .

Q. What are the critical physical properties relevant to experimental handling?

  • Key Data :

  • Melting Point : 162–166°C (decomposition may occur above 160°C; store at 2–8°C) .
  • Solubility : Soluble in DMSO, DMF, and methanol; limited solubility in water (<1 mg/mL) .
  • Stability : Hydrolytically sensitive under strongly acidic/basic conditions; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time (typically 5–24 hours) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from regioisomers (e.g., 4- vs. 5-substituted thiazoles) .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic Conditions : 0.1 M HCl at 60°C for 24 hours (monitor Boc deprotection via loss of tert-butyl NMR signals) .
  • Basic Conditions : 0.1 M NaOH at 25°C (observe hydrolysis of the thiazole ring via UV-Vis spectral shifts at ~270 nm) .
  • Thermal Analysis : Use DSC/TGA to identify decomposition onset temperatures (>160°C) and degradation products (e.g., CO₂ release from Boc group) .

Q. How do structural modifications to the piperidine or thiazole moieties affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with:
  • Piperidine Modifications : Replace Boc with acetyl or benzyl groups to assess steric/electronic effects .
  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to evaluate π-stacking interactions .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What safety precautions are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles, lab coat) .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
  • Waste Disposal : Incinerate via licensed facilities to avoid environmental release of persistent metabolites .

Contradictions and Validation

  • Synthetic Yield Variations : reports 95% purity for commercial batches, while small-scale syntheses (e.g., ) achieve 70–85% yields. Validate protocols with internal standards and replicate reactions.
  • Stability Data : Conflicting reports on hydrolytic stability ( vs. 21). Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life under specific storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.